molecular formula C22H31NO5 B1229874 3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Cat. No.: B1229874
M. Wt: 389.5 g/mol
InChI Key: DZJVYXDAMKUXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is an aromatic ketone.

Scientific Research Applications

Antiproliferative Activity

  • Adamantane acid esters, including variants of the specified compound, have shown significant cytotoxicity to epithelial human carcinoma cell lines. These esters possess an ability to cause complete depolymerization of microtubule networks in these cells, indicating potential as antitumor agents (Zefirov et al., 2017).

Synthesis and Optimization

  • The synthesis process of 3-Hydroxy-1-adamantanecarboxylic acid involves oxidation reactions using adamantanecarboxylic acid as the raw material. The yield and reaction mechanism have been a focus of study (Zhun Hu, 2014).
  • Efficient methods for synthesizing key intermediates of saxagliptin, a treatment for type 2 diabetes, have been developed from 1-adamantanecarboxylic acid (Wang et al., 2018).

Potential Therapeutic Applications

  • Pyridylalkyl adamantanecarboxylates, similar in structure to the specified compound, have been studied for their inhibitory activity toward human cytochrome P45017α. They show potential as nonsteroidal agents for the treatment of prostatic cancer (Chan et al., 1996).

Physicochemical and Thermo-Oxidative Properties

  • Studies on the physicochemical and thermo-oxidative properties of adamantanecarboxylic acid derivatives have been conducted to understand their stability and potential industrial applications (Ivleva et al., 2018).

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C22H31NO5/c1-14-6-18(15(2)23(14)4-5-27-3)19(24)12-28-20(25)21-8-16-7-17(9-21)11-22(26,10-16)13-21/h6,16-17,26H,4-5,7-13H2,1-3H3

InChI Key

DZJVYXDAMKUXEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CCOC)C)C(=O)COC(=O)C23CC4CC(C2)CC(C4)(C3)O

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)COC(=O)C23CC4CC(C2)CC(C4)(C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 6
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3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

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